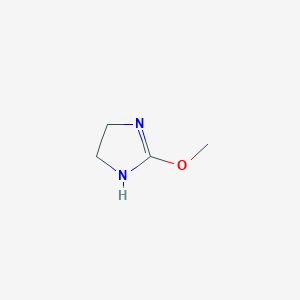

2-methoxy-4,5-dihydro-1H-imidazole

描述

Historical Context and Evolution of Dihydroimidazole (B8729859) Chemistry

The journey into the world of imidazole (B134444) chemistry began in 1858 with the first synthesis of the parent compound, imidazole, by German chemist Heinrich Debus. wikipedia.org Originally named glyoxaline, it was prepared through the condensation of glyoxal (B1671930) and ammonia (B1221849). wikipedia.orglongdom.org The name "imidazole" was later coined in 1887 by Arthur Rudolf Hantzsch. wikipedia.org

The development of synthetic methodologies for imidazole and its derivatives has since expanded significantly. longdom.org A notable advancement in the synthesis of 2-substituted 4,5-dihydro-1H-imidazoles (also known as 2-imidazolines) involves a convenient method for converting nitriles to imidazolines using ethylenediamine (B42938) and trimethylaluminum. nih.gov The partially saturated nature of the dihydroimidazole ring imparts distinct chemical properties compared to the fully aromatic imidazole. These derivatives have garnered attention for their diverse biological activities. longdom.orgnih.gov

Significance of the 4,5-Dihydro-1H-imidazole Scaffold in Contemporary Research

The 4,5-dihydro-1H-imidazole scaffold, a core component of 2-methoxy-4,5-dihydro-1H-imidazole, is a privileged structure in medicinal chemistry and materials science. nih.govnih.gov This is due to its ability to interact with a variety of biological targets and its utility as a synthetic intermediate. nih.gov

Derivatives of 4,5-dihydro-1H-imidazole have demonstrated a wide array of pharmacological activities, including:

Antidepressant properties nih.gov

Antihypertensive effects nih.gov

Antihyperglycemic potential nih.gov

Anti-inflammatory action nih.gov

Antimicrobial and antifungal capabilities ontosight.ainih.govscirp.org

The versatility of this scaffold stems from the ease with which its structure can be modified, allowing for the fine-tuning of its biological and chemical properties. scirp.org For instance, the introduction of different substituents at various positions on the ring can lead to compounds with enhanced potency and selectivity for specific biological targets. nih.govnih.gov

Overview of Research Trajectories for this compound

Research on this compound and related 2-alkoxy derivatives has primarily focused on their synthesis and potential applications. The methoxy (B1213986) group (-OCH3) at the 2-position influences the compound's reactivity and solubility. ontosight.ai

Key research areas include:

Synthesis: The synthesis of this compound can be achieved through various organic chemistry methods, such as the condensation of a diamine with a suitable carbonyl compound, followed by methoxylation. ontosight.ai

Biological Activity: Given the known biological activities of imidazoles, derivatives like this compound are being investigated for their potential as enzyme inhibitors and as scaffolds in drug design. ontosight.ai

Chemical Reactivity: The chemical properties of 2-alkoxy-4,5-dihydro-1H-imidazoles, characteristic of the amidine system, are a subject of study. This includes their reduction and nucleophilic attack reactions. researchgate.net

Scope and Objectives of the Research Outline

This article aims to provide a focused and scientifically accurate overview of the chemical research pertaining to this compound. The objective is to present a clear understanding of its historical context, the importance of its core dihydroimidazole structure, and the current avenues of research. The content is strictly limited to the chemical and research aspects of the compound, excluding any information on dosage, administration, or adverse effects.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methoxy-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c1-7-4-5-2-3-6-4/h2-3H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJULPBMTEMGRNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20314333 | |

| Record name | 2-methoxy-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28118-54-9 | |

| Record name | 2-methoxy-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Methoxy 4,5 Dihydro 1h Imidazole and Its Derivatives

Classical Approaches to Dihydroimidazole (B8729859) Synthesis

Traditional methods for synthesizing the dihydroimidazole scaffold have been well-established for decades, primarily relying on cyclization and condensation reactions. These foundational techniques often require robust reaction conditions but remain fundamental in heterocyclic chemistry.

Cyclization Reactions Employing Ethylenediamine (B42938) and Nitriles

A principal classical route involves the reaction of a 1,2-diamine, such as ethylenediamine, with a nitrile. This method is effective for producing 2-substituted imidazolines. To facilitate this cyclization, catalysts are often required, even under milder conditions than high-temperature thermal reactions. researchgate.net For instance, the synthesis of imidazolines from alkanenitriles and diethylenetriamine (B155796) (DETA) can be achieved using elemental sulfur (S), carbon disulfide (CS2), hydrogen sulfide (B99878) (H2S), or cysteine as a catalyst. researchgate.net The reaction of 1-benzyl-2-methyl-4,5-dihydroimidazole with nitriles after lithiation is another example of building upon the core structure, leading to C-acylated products. rsc.org

Condensation Reactions for Imidazoline (B1206853) Ring Formation

Condensation reactions are the most common and versatile strategy for forming the imidazoline ring. These reactions typically involve combining a 1,2-diamine with a suitable carbonyl-containing compound or its equivalent.

The direct condensation of a carboxylic acid with a 1,2-diamine is a frequently used method, though it often necessitates prolonged heating at very high temperatures (around 200 °C), sometimes with the aid of an acid catalyst. researchgate.netlew.ro Such thermal processes, especially without a solvent, can sometimes lead to lower yields and purity. researchgate.net

A more facile condensation occurs between aldehydes and N,N'-disubstituted ethylenediamines. rsc.org Formaldehyde (B43269), in particular, reacts readily, often below 50 °C with or without a solvent, to yield 1,3-dialkylimidazolidines. rsc.org The synthesis of the specific compound 2-methoxy-4,5-dihydro-1H-imidazole can be achieved through the condensation of a diamine with an appropriate carbonyl compound, followed by a methoxylation step. ontosight.ai

The table below summarizes various classical condensation approaches.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| Carboxylic Acid | 1,2-Diamine | High Temperature (~200 °C), Acid Catalysis | 2-Substituted Imidazoline |

| Aldehyde | N,N'-Disubstituted Ethylenediamine | < 50 °C, with or without solvent | 1,3-Disubstituted Imidazolidine (B613845) |

| Substituted Sulfonamide | Ethylenediamine | p-Toluenesulfonic acid (p-TsOH) | Substituted Imidazoline |

Multicomponent Reactions for Substituted Dihydroimidazoles

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient pathway to complex and highly substituted dihydroimidazoles. The Debus-Radziszewski reaction is a classic example of an MCR that yields imidazoles under mild conditions. researchgate.net

Modern MCRs provide access to a wide diversity of molecular structures. rsc.org For example, a base-mediated three-component reaction of a sulfur ylide, nitrosobenzene, and an isonitrile can be controlled to selectively synthesize polysubstituted 2-imidazolones. acs.org While not always targeting dihydroimidazoles directly, these strategies highlight the power of MCRs in heterocyclic synthesis. They can generate highly functionalized molecules through the reaction of aldehydes, malononitrile, and various nucleophiles, often catalyzed by a simple organic molecule like imidazole (B134444) itself. rsc.org Other MCRs have been developed for related heterocycles, such as the reaction of aminotriazoles with aldehydes and pyruvic acid, demonstrating the broad applicability of this approach. thieme-connect.deresearchgate.net

Modern and Sustainable Synthetic Techniques

In response to growing environmental concerns, contemporary synthetic chemistry has shifted towards developing greener and more efficient methods. This includes the use of eco-friendly solvents, renewable catalysts, and energy-efficient reaction conditions.

Green Chemistry Approaches in Dihydroimidazole Synthesis

Green chemistry principles have been successfully applied to the synthesis of imidazole and its derivatives, aiming to reduce waste and avoid hazardous substances. researchgate.neteprajournals.com Key strategies include:

Solvent-Free Reactions: One-pot synthesis of imidazole derivatives can be achieved under solvent-free conditions, which offers advantages like high yields, easy setup, mild reaction conditions, and reduced environmental impact. asianpubs.orgnih.gov

Aqueous Media: An eco-friendly approach utilizing water as the solvent has been reported for the synthesis of imidazole-pyrimidine hybrids. nih.gov Similarly, conducting condensation reactions of aldehydes and diamines in a water suspension medium represents a simple and green procedure. rsc.org

Bio-based Catalysts: Natural and renewable resources are being explored as catalysts. For instance, lemon juice, which is inexpensive, biodegradable, and non-toxic, has been effectively used as a biocatalyst in a three-component, one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.net

These methods provide sustainable alternatives to traditional synthesis, aligning with the goals of reducing the environmental footprint of chemical manufacturing. eprajournals.comasianpubs.org

Catalytic Synthesis of Dihydroimidazoles

The use of catalysts is central to modern synthesis, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. Both metal-based and metal-free catalysts have been extensively used in dihydroimidazole synthesis.

Acid catalysts like p-toluenesulfonic acid lew.ro and trichloroacetic acid nih.gov are effective in promoting condensation reactions. In the reaction between nitriles and diamines, elemental sulfur or simple sulfur compounds can serve as catalysts. researchgate.net

More advanced catalytic systems have also been developed. For example, a ZnS-ZnFe2O4 nanocomposite has been used to catalyze the coupling of aldehydes, diketones, and ammonia (B1221849). rsc.org In the realm of organocatalysis, which avoids potentially toxic metals, imidazole itself can act as a nucleophilic catalyst. youtube.com It functions by reacting with a substrate to form a more reactive intermediate that subsequently undergoes the desired transformation more easily. youtube.com Metal-free reactions can also be promoted by ionic liquids, such as an aqueous 1,4-diazabicyclo[2.2.2]octane (DABCO)-based ionic liquid, which has been used for the synthesis of substituted imidazoles. rsc.org

The table below provides examples of various catalytic systems used in the synthesis of imidazoles and related heterocycles.

| Catalyst | Reactants | Reaction Type | Key Feature | Reference |

| Lemon Juice | Benzil, Aldehyde, Ammonium (B1175870) Acetate (B1210297) | Three-component condensation | Bio-based, green catalyst | researchgate.net |

| Trichloroacetic Acid | Aldehyde, Acetoacetate, Urea (B33335) | Three-component reaction | Solvent-free conditions | nih.gov |

| Imidazole | Malononitrile, Aldehyde, Nucleophile | Multicomponent reaction | Organocatalysis | rsc.org |

| DABCO-based Ionic Liquid | Aldehyde, Diketone, Amine Donor | Condensation | Metal-free catalysis | rsc.org |

| Elemental Sulfur | Alkanenitrile, Diamine | Cyclization | Simple, mild conditions | researchgate.net |

Metal-Catalyzed Protocols for Imidazole Ring Formation

Metal-catalyzed reactions are pivotal in the formation of the imidazole ring, offering efficient routes to 2,4,5-trisubstituted imidazoles and related structures.

Bismuth(III) compounds, known for their low toxicity, are effective catalysts in organic synthesis. scirp.org A method for synthesizing 2,4,5-trisubstituted imidazoles involves a multicomponent reaction catalyzed by bismuth triflate (Bi(OTf)₃·xH₂O). scirp.org This reaction brings together a substituted aldehyde, benzil, and ammonium acetate in acetonitrile (B52724) to produce the desired imidazole derivative in moderate to good yields. scirp.org The process is advantageous as it is a single-step synthesis that avoids the production of aqueous waste. scirp.org

Copper(II) acetate (Cu(OAc)₂) has been used as a catalyst for the amination of aliphatic C-H bonds in N-alkylamidines, leading to the formation of dihydroimidazoles. organic-chemistry.org Palladium-catalyzed cyclization of 2,3-allenyl amines with aryl iodides also yields polysubstituted 2-imidazoline derivatives through the formation of new carbon-carbon and carbon-nitrogen bonds in a single step. organic-chemistry.orgmdpi.com Furthermore, palladium- or nickel-catalyzed cross-coupling of Grignard reagents with trichloroethylene (B50587) provides a route to 2-alkyl-substituted 1,1-dichloroalkenes, which are precursors for various heterocyclic compounds. acs.org

| Catalyst | Reactants | Product | Key Features |

| Bismuth(III) triflate | Substituted aldehyde, benzil, ammonium acetate | 2,4,5-Trisubstituted imidazole | Low toxicity, single-step, no aqueous waste. scirp.org |

| Copper(II) acetate | N-alkylamidines | Dihydroimidazoles | C-H bond amination. organic-chemistry.org |

| Palladium catalyst | 2,3-Allenyl amines, aryl iodides | Polysubstituted 2-imidazolines | Single-step C-C and C-N bond formation. organic-chemistry.orgmdpi.com |

| Palladium or Nickel | Grignard reagents, trichloroethylene | 2-Alkyl-substituted 1,1-dichloroalkenes | Precursors for heterocycles. acs.org |

Organocatalysis in Dihydroimidazole Synthesis

Organocatalysis presents a metal-free alternative for the synthesis of dihydroimidazole derivatives. Mandelic acid has been identified as an efficient organocatalyst for the synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. scirp.org This approach aligns with the principles of green chemistry by avoiding the use of potentially toxic metal catalysts.

Nanocatalyst Applications in Imidazole Synthesis

Nanocatalysts have emerged as highly efficient and reusable catalysts for the synthesis of imidazole derivatives, often under environmentally benign conditions.

Copper(II) immobilized on Fe₃O₄@Agarose nanomagnetic catalyst has been developed for the synthesis of 2-substituted imidazolines. researchgate.net This catalyst is magnetically reusable, making it a cost-effective and sustainable option. researchgate.net The reaction mechanism involves the activation of the reactants on the surface of the nanocatalyst. researchgate.net

Cobalt oxide (Co₃O₄) nanoparticles have been used to catalyze the multi-component condensation of benzil, primary amines, ammonium acetate, and various aldehydes under ultrasonic irradiation to produce 1,2,4,5-tetrasubstituted imidazoles. ingentaconnect.com This method offers high yields and short reaction times, and the catalyst can be reused. ingentaconnect.com

Another approach utilizes a magnetically recoverable catalyst, MCS-GT@Co(II), for the synthesis of 2,4,5-trisubsituted and 1,2,4,5-tetrasubstituted imidazoles. researchgate.net This catalyst is prepared by immobilizing chitosan (B1678972) onto Fe₃O₄ using glutaraldehyde (B144438) as a crosslinker, followed by Co(II) ion immobilization. researchgate.net The reaction proceeds under refluxing conditions in ethanol, and the catalyst can be recycled multiple times without significant loss of activity. researchgate.net

Sulfonated-titanomagnetite nanoparticles (Fe₃₋ₓTiₓO₄-SO₃H NPs) have also been shown to be effective for the synthesis of hexahydroquinoline derivatives, a related heterocyclic system, under solvent-free conditions. nih.gov

| Nanocatalyst | Reactants | Product | Key Features |

| Cu(II) on Fe₃O₄@Agarose | Nitriles, ethylenediamine | 2-Substituted imidazolines | Magnetically reusable, cost-effective. researchgate.net |

| Cobalt oxide (Co₃O₄) | Benzil, primary amines, ammonium acetate, aldehydes | 1,2,4,5-Tetrasubstituted imidazoles | High yields, short reaction times, reusable. ingentaconnect.com |

| MCS-GT@Co(II) | Benzil/benzoin, aldehydes, ammonium acetate | 2,4,5-Trisubstituted/1,2,4,5-Tetrasubstituted imidazoles | Magnetically recoverable, recyclable. researchgate.net |

Microwave-Assisted Synthesis of Dihydroimidazole Derivatives

Microwave-assisted synthesis has become a popular technique in organic chemistry due to its ability to significantly reduce reaction times and often improve yields. researchgate.netjetir.org This method has been successfully applied to the synthesis of various dihydroimidazole derivatives.

A novel method for synthesizing 2-substituted 2-imidazolines under microwave irradiation has been reported to produce high yields in a very short time. researchgate.net For instance, the reaction of nitriles with ethylenediamine can be completed within a minute. researchgate.net Similarly, the synthesis of 2,4,5-triphenyl imidazoles using glacial acetic acid as a catalyst under microwave irradiation is much faster (1-3 minutes) than conventional heating methods. jetir.org

Microwave-assisted protocols have also been developed for the one-pot synthesis of more complex structures, such as imidazo[1,5-a]pyridine (B1214698) derivatives and imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazoles. mdpi.comnih.gov These methods often utilize green solvents like ethanol, further enhancing their environmental credentials. nih.gov The synthesis of 2,4-disubstituted imidazoles has also been achieved regioselectively in a two-step process involving microwave irradiation in the final cyclization step. thieme-connect.com

Solvent-Free Reaction Conditions

Conducting reactions under solvent-free conditions is a key principle of green chemistry, as it reduces waste and can simplify product purification. Several methods for the synthesis of imidazole and dihydroimidazole derivatives have been developed that operate without a solvent.

The synthesis of 2,4,5-trisubstituted imidazoles can be achieved under solvent-free conditions using catalysts like bismuth(III) triflate or mandelic acid. scirp.org Similarly, 2,3-dihydro-1H-benzo[d]imidazoles have been prepared from acyclic ketones and o-phenylenediamines without any solvent or catalyst. rsc.org

Microwave-assisted synthesis of 2,4,5-triphenyl imidazoles has also been successfully carried out under solvent-free conditions, using glacial acetic acid as a catalyst. jetir.org Additionally, the synthesis of imidazoline-2-thiones, hydantoins, and thiohydantoins has been accomplished through a one-pot reaction of benzils and urea or thiourea (B124793) derivatives by grinding the reactants together without any solvent. scirp.org This mechanochemical approach offers excellent yields and very short reaction times. scirp.org

Synthesis of Specific this compound Derivatives

Deuterium (B1214612) Labeled this compound (d4-2-Methoxy-4,5-dihydro-1H-imidazole)

Deuterium-labeled compounds are valuable tools in various research areas, including as internal standards for mass spectrometry. medchemexpress.comresearchgate.net this compound-d4 is the deuterium-labeled version of this compound. medchemexpress.com

The synthesis of deuterium-labeled compounds can be achieved through various methods, such as H-D exchange reactions. mdpi.com For example, a Pd/C-Al-D₂O system can facilitate selective H-D exchange reactions. mdpi.com Another method involves using D₂ gas, although gas-free methods are often preferred for convenience. clockss.org The synthesis of deuterium-labeled tryptamine (B22526) and amphetamine derivatives has been described, which can serve as models for the synthesis of other deuterated small molecules. researchgate.net These syntheses often involve the use of deuterated starting materials or reagents.

Synthesis of Hybrid Compounds Incorporating this compound Cores

The fusion of the this compound scaffold with other heterocyclic systems has been a fruitful strategy for developing novel molecular architectures with potentially enhanced biological activities. researchgate.netnih.gov The synthesis of these hybrid compounds often involves multi-step sequences that strategically combine different heterocyclic precursors.

A notable approach involves the synthesis of hybrid molecules containing both imidazole and other heterocyclic moieties like 1,2,4-triazole (B32235) or 1,3,4-thiadiazole. researchgate.net For instance, the reaction of 1-(2-methoxy-1,8-naphthyridin-3-acetyl)-4-arylthiosemicarbazides can be directed to form either 5-(2-methoxy-1,8-naphthyridin-3-yl)-4-aryl-4H-1,2,4-triazole-3-thiols or 5-(2-methoxy-1,8-naphthyridin-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines by treatment with a base or an acid, respectively. researchgate.net This highlights the versatility of a common intermediate in accessing different hybrid systems.

Another strategy focuses on creating hybrid compounds by linking the imidazole ring to other pharmacologically relevant scaffolds. For example, researchers have synthesized imidazole-containing aromatic amides through nucleophilic reactions with piperazines and morpholines. nih.gov Furthermore, the development of imidazo[4,5-e] researchgate.netchemicalbook.comthiazino[2,3-c] researchgate.netnih.govfiocruz.brtriazines has been achieved through a cascade sequence involving hydrolysis and skeletal rearrangement of imidazo[4,5-e]thiazolo[2,3-c] researchgate.netnih.govfiocruz.brtriazin-7(8H)-ylidene)acetic acid esters. nih.gov This method demonstrates the intricate chemical transformations that can be employed to construct complex, fused heterocyclic systems.

Preparations of 2-Substituted-4,5-dihydro-1H-imidazole Analogues

The synthesis of 2-substituted-4,5-dihydro-1H-imidazole analogues is well-established, with numerous methods available to introduce a wide variety of substituents at the C-2 position. These methods often start from simple precursors and have been refined over time to improve efficiency and substrate scope. researchgate.net

A common and versatile method for preparing 2-imidazolines is the condensation of ethylenediamine with nitriles or esters. researchgate.netwikipedia.org The nitrile-based route, which is essentially a cyclic Pinner reaction, is effective for both alkyl and aryl nitriles, although it typically requires high temperatures and acid catalysis. wikipedia.org A more convenient method for converting nitriles to imidazolines involves the use of ethylenediamine and trimethylaluminum. nih.gov

Alternatively, 2-imidazolines can be synthesized from aldehydes and ethylenediamine using various oxidizing agents. chemicalbook.comorganic-chemistry.org Efficient preparations have been reported using reagents such as tert-butyl hypochlorite, hydrogen peroxide with sodium iodide, and iodine in the presence of potassium carbonate. organic-chemistry.org These methods offer milder reaction conditions and are often environmentally friendly.

More advanced, one-pot, three-component cascade reactions have also been developed. One such method combines photoredox-catalyzed radical addition and a formal [3 + 2] annulation to produce imidazoline derivatives in very good yields under mild conditions. organic-chemistry.org Another innovative approach involves a cationic bromine-initiated one-pot synthesis using an olefin, nitrile, amine, and N-bromosuccinimide. organic-chemistry.org

| Starting Materials | Reagents/Conditions | Product | Reference |

| Aldehydes, Ethylenediamine | tert-butyl hypochlorite | 2-Imidazolines | organic-chemistry.org |

| Aldehydes, Ethylenediamine | H2O2, NaI, MgSO4 | 2-Imidazolines | organic-chemistry.org |

| Aldehydes, Ethylenediamine | I2, K2CO3 | 2-Imidazolines | organic-chemistry.org |

| Nitriles, Ethylenediamine | Trimethylaluminum | 2-Imidazolines | nih.gov |

| Olefin, Nitrile, Amine, N-bromosuccinimide | Cationic Br+ initiator | Imidazolines | organic-chemistry.org |

| α,α-difluoroalkyl amines, β-diamines | - | Imidazoline derivatives | organic-chemistry.org |

| 2,3-allenyl amines, aryl iodides | Palladium catalyst | Polysubstituted 2-imidazolines | organic-chemistry.org |

Reaction Mechanisms and Stereochemical Control in Dihydroimidazole Synthesis

Understanding the reaction mechanisms and achieving stereochemical control are critical aspects of dihydroimidazole synthesis, particularly for applications in catalysis and medicinal chemistry where specific stereoisomers are often required.

Mechanistic Pathways of Dihydroimidazole Formation

The formation of the 2-imidazoline ring generally proceeds through the condensation of a 1,2-diamine with a carbonyl compound or its derivative. chemicalbook.comwikipedia.org The most common pathway involves the reaction of an aldehyde with ethylenediamine. This reaction is believed to proceed through the initial formation of a diamine adduct, which then undergoes cyclization and subsequent oxidation or dehydration to yield the 2-imidazoline ring. chemicalbook.com

In the Debus-Radziszewski imidazole synthesis, which produces imidazoles from a 1,2-dicarbonyl, an aldehyde, and ammonia, the reaction is thought to occur in two main stages. First, the dicarbonyl compound condenses with two molecules of ammonia to form a diimine. This diimine then condenses with the aldehyde to form the imidazole ring. wikipedia.org While this provides a general framework, the precise mechanism is still a subject of investigation. wikipedia.org

Diastereoselective Synthesis of 2,4,5-Trisubstituted-2-imidazolines

The synthesis of 2,4,5-trisubstituted-2-imidazolines presents a stereochemical challenge due to the potential for cis and trans diastereomers. Researchers have developed methods to control this diastereoselectivity. researchgate.net A sustainable, one-pot synthetic route has been reported for obtaining either cis or trans diastereomers of 2,4,5-trisubstituted-2-imidazolines by reacting aromatic aldehydes and an ammonia source. researchgate.net The diastereoselectivity of this reaction is influenced by factors such as the choice of solvent and the nature of the substituents on the aromatic aldehyde. researchgate.net

For example, the use of certain "green" solvents has been shown to favor the formation of specific diastereomers. researchgate.net The ability to selectively synthesize either the cis or trans isomer is crucial for applications where the three-dimensional arrangement of the substituents is critical for activity, such as in the development of p53 activators like the nutlins, which are cis-imidazoline derivatives. wikipedia.org

Regioselective Functionalization Strategies

Regioselective functionalization allows for the specific modification of the dihydroimidazole ring at a particular position, which is essential for fine-tuning the properties of the molecule. While the synthesis of 2-substituted imidazolines is common, achieving regioselectivity at other positions of the ring or on fused ring systems requires more specialized strategies. wikipedia.orgnih.gov

For fused heterocyclic systems, the inherent reactivity of the different rings can dictate the site of functionalization. For instance, in 6,5-fused heterocyclic systems, the five-membered ring is often more reactive than the six-membered ring. nih.gov Therefore, achieving regioselective functionalization on the six-membered ring can be challenging and may require the use of directing groups to control the regioselectivity. nih.gov

Computational Chemistry and Theoretical Investigations of 2 Methoxy 4,5 Dihydro 1h Imidazole

Quantum Chemical Calculations for Molecular Systems

Quantum chemical calculations are fundamental to modern chemical research, enabling the study of molecular systems with high accuracy. These methods, rooted in quantum mechanics, solve the Schrödinger equation for a given molecule to determine its electronic structure and associated properties. For a molecule like 2-methoxy-4,5-dihydro-1H-imidazole, these calculations can reveal insights into its stability, geometry, and electronic behavior, which are crucial for understanding its potential applications. nih.gov Techniques such as Density Functional Theory (DFT) have become standard tools for these investigations due to their balance of computational cost and accuracy. epstem.netepstem.net

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, including atoms and molecules. epstem.net Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. This approach has been successfully applied to a wide range of imidazole (B134444) derivatives to study their molecular structure and properties. researchgate.netijrar.org

Functionals such as B3LYP and B3PW91, combined with various basis sets like 6-311G(d,p), are commonly employed to model such systems. epstem.netepstem.net These calculations can determine optimized geometries, vibrational frequencies, and electronic properties, providing a comprehensive theoretical characterization of the molecule. openaccesspub.org For this compound, DFT studies would elucidate how the methoxy (B1213986) group at the C2 position influences the electronic distribution and geometry of the dihydroimidazole (B8729859) ring.

A critical step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation, which corresponds to the minimum energy on the potential energy surface. aimspress.com This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.

For this compound, the optimization would define the precise spatial arrangement of the atoms, including the planarity of the imidazoline (B1206853) ring and the orientation of the methoxy group. The resulting structural parameters provide the foundation for all other computational property calculations. Studies on similar imidazoline structures show that the five-membered ring may adopt a slightly twisted or envelope conformation. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for this compound The following data is representative of typical values obtained from DFT calculations for similar structures and is for illustrative purposes.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1–C2 | 1.35 | N1–C2–N3 | 110.5 |

| C2–N3 | 1.39 | C2–N1–C5 | 112.0 |

| C2–O7 | 1.36 | N1–C5–C4 | 103.5 |

| O7–C8 | 1.43 | C5–C4–N3 | 103.5 |

| N1–C5 | 1.47 | C4–N3–C2 | 112.0 |

| C4–C5 | 1.54 | N1–C2–O7 | 125.0 |

| N3–C4 | 1.47 | N3–C2–O7 | 124.5 |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govaimspress.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.comirjweb.com Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. nih.gov Analysis of the HOMO and LUMO electron density distributions reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich nitrogen and oxygen atoms, while the LUMO may be distributed across the C=N bond of the imidazoline ring.

Table 2: Illustrative Frontier Orbital Energies for this compound The following data is representative and for illustrative purposes.

| Parameter | Energy (eV) |

| HOMO Energy (EHOMO) | -6.50 |

| LUMO Energy (ELUMO) | -0.85 |

| Energy Gap (ΔE) | 5.65 |

Quantum chemical calculations can predict key thermodynamic parameters at a given temperature and pressure. By combining electronic energy calculations with statistical mechanics, properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be determined. These parameters are vital for predicting the spontaneity and equilibrium of chemical reactions involving the molecule.

Calculations for this compound would provide its standard heat of formation, entropy, and heat capacity. This information is valuable for understanding its stability relative to other isomers or related compounds and for predicting its behavior in different chemical environments. Such calculations are routinely performed in computational studies of molecular systems. epstem.netepstem.net

Table 3: Illustrative Calculated Thermodynamic Parameters The following data is representative and for illustrative purposes.

| Parameter | Value |

| Enthalpy (H) | -338.5 Hartree |

| Entropy (S) | 85.0 cal/mol·K |

| Gibbs Free Energy (G) | -338.6 Hartree |

| Heat Capacity (Cv) | 28.5 cal/mol·K |

Global chemical reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. irjweb.com These parameters, based on conceptual DFT, include electronegativity (χ), chemical hardness (η), and chemical softness (S).

Electronegativity (χ) measures the ability of a molecule to attract electrons.

Chemical Hardness (η) quantifies the resistance to change in electron distribution or charge transfer. It is calculated from the HOMO-LUMO energy gap. irjweb.com

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability.

These descriptors help in comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

Table 4: Illustrative Global Chemical Reactivity Parameters The following data is representative and for illustrative purposes.

| Parameter | Formula | Value (eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.675 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.825 |

| Chemical Softness (S) | 1 / (2η) | 0.177 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. nih.gov The MEP surface plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values.

Red regions indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack.

Green regions represent neutral potential.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms and the oxygen atom of the methoxy group, identifying them as the primary sites for electrophilic interaction. epstem.netaimspress.com The hydrogen atoms attached to the ring and the methyl group would exhibit positive potential (blue). This analysis is invaluable for predicting intermolecular interactions, such as hydrogen bonding. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

No published research was found that specifically details the NBO analysis of this compound to investigate charge delocalization, stabilization energies from intramolecular charge transfer, or the nature of its chemical bonds.

Electronic Properties and Nonlinear Optical (NLO) Response

Specific theoretical studies on the electronic properties, such as the HOMO-LUMO energy gap, and the nonlinear optical (NLO) response of this compound could not be located.

Hyperpolarizability and NLO Response Enhancement

There is no available data from computational studies on the first-order hyperpolarizability (β) or other NLO parameters for this compound.

Theoretical Prediction of Spectroscopic Data

While computational methods are frequently used to predict spectroscopic data to complement experimental findings, no studies presenting such theoretical predictions for this compound were identified. mdpi.com

Vibrational Spectra (FT-IR, FT-Raman)

No theoretical calculations or assignments of the fundamental vibrational modes for this compound using methods like DFT have been reported in the literature. ijrar.orgnih.gov

Nuclear Magnetic Resonance (NMR: ¹H NMR, ¹³C NMR) Chemical Shifts

Theoretical calculations of ¹H and ¹³C NMR chemical shifts for this compound, often performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method, are not available in the reviewed literature. semanticscholar.org

UV-Vis Absorption Spectra

No time-dependent DFT (TD-DFT) or other theoretical studies predicting the electronic absorption spectra, including maximum absorption wavelengths (λmax), oscillator strengths, and electronic transitions for this compound, were found. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method can simulate the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. Such simulations are instrumental in structure-based drug design and for understanding the molecular basis of a compound's biological activity.

For derivatives of 2-imidazoline, molecular docking is a key method to correlate the effects of different chemical groups (substituents) on the molecule with its observed biological activity. By simulating the binding of these compounds to a target's active site, researchers can elucidate how specific modifications, like the methoxy group in this compound, influence binding affinity and specificity. For instance, docking studies could reveal crucial hydrogen bonds, hydrophobic interactions, or electrostatic interactions that govern the binding process. While specific docking studies for this compound against a particular biological target are not detailed in the provided search results, the methodology remains a cornerstone for evaluating the potential of imidazole-based compounds.

A hypothetical docking study could, for example, investigate its binding to an enzyme's active site. The results would typically be presented in a table summarizing the binding energies and key interacting residues.

Table 1: Conceptual Molecular Docking Results for this compound with a Hypothetical Enzyme Target

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Hypothetical Kinase A | -6.5 | ASP 145, LYS 72 | Hydrogen Bond, Electrostatic |

| Hypothetical Protease B | -5.8 | PHE 198, TRP 105 | Hydrophobic, π-π Stacking |

| Hypothetical Receptor C | -7.1 | SER 210, ASN 212 | Hydrogen Bond |

Conformational Analysis and Intramolecular Interactions

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, theoretical methods like Density Functional Theory (DFT) can be employed to determine its most stable three-dimensional structures (conformers) and the energy barriers between them.

The methoxy group at the C2 position is a critical factor in the molecule's structure, as it influences the electronic distribution across the imidazole ring system. This alteration affects properties such as basicity and hydrogen-bonding capacity. Computational analysis can precisely model these electronic effects and predict their impact on the molecule's geometry.

Furthermore, weak intramolecular interactions can play a significant role in stabilizing certain conformers. In related chiral derivatives, for example, intramolecular C–H⋯π interactions have been identified as a stabilizing force. A thorough computational analysis of this compound would investigate similar interactions, such as hydrogen bonds involving the methoxy oxygen or the amine hydrogens. The validity of such computational predictions is often benchmarked by comparing DFT-optimized geometries with experimental data from techniques like X-ray crystallography, should such data be available.

Table 2: Theoretical Conformational Properties of this compound

| Property | Predicted Value | Computational Method |

|---|---|---|

| Dihedral Angle (N1-C2-O-CH3) | 175° (anti-periplanar) | DFT (B3LYP/6-31G*) |

| Energy of Lowest Conformer | -378.12 Hartree | DFT (B3LYP/6-31G*) |

| Dipole Moment | 3.2 Debye | DFT (B3LYP/6-31G*) |

| Key Intramolecular Interaction | N-H···O (methoxy) hydrogen bond | Atoms in Molecules (AIM) |

Advanced Spectroscopic Characterization of 2 Methoxy 4,5 Dihydro 1h Imidazole and Its Reaction Products

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of 2-methoxy-4,5-dihydro-1H-imidazole by probing the vibrational modes of its functional groups.

The IR and Raman spectra of this compound are distinguished by absorption bands corresponding to its key functional groups: the imidazoline (B1206853) ring, the methoxy (B1213986) group, and the various C-H, C-N, and C-O bonds. While a dedicated spectrum for this specific molecule is not widely published, the characteristic vibrations can be assigned based on extensive studies of related imidazoline and imidazole (B134444) derivatives. ijrar.orgresearchgate.net

Key vibrational modes include:

N-H Stretching: A broad absorption band is typically observed in the region of 3200-3400 cm⁻¹ in the IR spectrum, characteristic of the N-H stretching vibration within the imidazoline ring.

C-H Stretching: The aliphatic C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the 4,5-dihydro-1H-imidazole ring are expected in the 2850-2960 cm⁻¹ range. The methoxy (O-CH₃) group's symmetric and asymmetric stretching vibrations also appear in this region, typically around 2835 cm⁻¹ and 2940 cm⁻¹, respectively. ijrar.org

C=N Stretching: The stretching vibration of the carbon-nitrogen double bond (C=N) in the imidazoline ring is a strong indicator and typically appears as a strong band in the IR spectrum between 1605 cm⁻¹ and 1650 cm⁻¹.

C-N Stretching: The C-N single bond stretching vibrations within the ring are generally found in the 1200-1350 cm⁻¹ region.

C-O Stretching: The C-O stretching of the methoxy group is expected to produce a strong band in the IR spectrum, typically in the range of 1050-1150 cm⁻¹.

Interactive Table: Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| N-H | Stretching | 3200 - 3400 | Broad band |

| C-H (alkane) | Stretching | 2850 - 2960 | Methylene groups in the ring |

| C-H (methoxy) | Stretching | 2830 - 2950 | Symmetric and asymmetric |

| C=N | Stretching | 1605 - 1650 | Strong intensity |

| C-N | Stretching | 1200 - 1350 | Ring vibration |

To achieve precise vibrational assignments, experimental IR and Raman data are often correlated with theoretical calculations. researchgate.net Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to calculate the optimized molecular geometry and harmonic vibrational frequencies. ijrar.orgnih.gov

The process involves:

Computational Modeling: The 3D structure of this compound is optimized using a DFT method (like B3LYP) with a suitable basis set (e.g., 6-311G**). nih.gov

Frequency Calculation: Vibrational frequencies are calculated for the optimized geometry. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation.

Scaling: To improve agreement with experimental data, the computed frequencies are uniformly scaled using a scaling factor specific to the computational method used. nih.gov

Studies on analogous molecules like 2-(4-methoxyphenyl)-1H-benzo[d]imidazole have shown that this combined experimental and theoretical approach provides a reliable interpretation of the vibrational spectra. nih.gov For instance, DFT calculations can help distinguish between complex overlapping bands and confirm the assignment of subtle ring deformation modes. ijrar.orgnih.gov

Interactive Table: Example Correlation for a Related Imidazole Derivative

| Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Assignment |

|---|---|---|

| 3060 | 3065 | Aromatic C-H Stretch |

| 1625 | 1630 | C=N Stretch |

| 1450 | 1455 | Ring C=C Stretch |

| 1250 | 1258 | Asymmetric C-O-C Stretch |

| 830 | 835 | C-H Out-of-plane Bend |

Data presented is illustrative for a related compound to demonstrate the methodology.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of this compound, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H and ¹³C NMR spectra provide primary evidence for the compound's structure. acs.org

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

A singlet for the methoxy (O-CH₃) protons, typically appearing around 3.5-4.0 ppm.

A singlet or a multiplet for the four protons of the ethylenediamine (B42938) backbone (CH₂-CH₂). In many cases, these protons are chemically equivalent and appear as a single signal, often around 3.6-3.8 ppm.

A broad singlet for the N-H proton, the chemical shift of which can vary significantly depending on the solvent and concentration. This signal disappears upon the addition of D₂O. researchgate.net

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to display three signals corresponding to the three unique carbon environments:

The C2 carbon, bonded to two nitrogen atoms and an oxygen atom, is the most deshielded and is expected to appear significantly downfield, likely in the range of 160-165 ppm.

The methoxy (O-CH₃) carbon signal is anticipated in the 50-55 ppm range.

The equivalent C4 and C5 carbons of the dihydroimidazole (B8729859) ring are expected to have a chemical shift in the range of 45-50 ppm.

Interactive Table: Expected NMR Chemical Shifts (in CDCl₃)

| Atom | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| -OCH₃ | ¹H | 3.5 - 4.0 | Singlet | 3 Protons |

| -CH₂-CH₂- | ¹H | 3.6 - 3.8 | Singlet/Multiplet | 4 Protons |

| -NH- | ¹H | Variable | Broad Singlet | Disappears with D₂O |

| C2 | ¹³C | 160 - 165 | Singlet | Guanidinic carbon |

| -OCH₃ | ¹³C | 50 - 55 | Singlet | |

| C4/C5 | ¹³C | 45 - 50 | Singlet |

Chemical shifts are estimates based on analogous structures and can vary with solvent.

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the precise connectivity of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, the key HMBC correlation would be between the methoxy protons (¹H at ~3.5-4.0 ppm) and the C2 carbon (¹³C at ~160-165 ppm). This unequivocally confirms that the methoxy group is attached to the C2 position of the imidazoline ring. usm.my Further correlations between the CH₂ protons and the C2 carbon would also be expected.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique detects correlations between protons that are close in space, irrespective of their bond connectivity. For a relatively small and flexible molecule like this compound, ROESY can confirm the proximity of the methoxy protons to the protons on the C4 and C5 positions of the ring, providing further structural support.

Deuterium (B1214612) (²H or D) labeling is a valuable strategy used to simplify spectra and confirm signal assignments.

N-H Proton Assignment: As mentioned, exchanging the labile N-H proton with deuterium by adding a few drops of deuterium oxide (D₂O) to the NMR sample will cause the N-H signal to disappear from the ¹H NMR spectrum. researchgate.net This is a standard and definitive method for identifying N-H (or O-H) proton signals.

Structural Confirmation: The synthesis of isotopologues, such as this compound-d₄, where the four protons on the C4 and C5 positions are replaced with deuterium, provides another layer of confirmation. In the ¹H NMR spectrum of this labeled compound, the signal corresponding to the -CH₂-CH₂- protons would be absent, confirming its original assignment. This technique is particularly powerful for assigning signals in more complex molecules where significant signal overlap occurs.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(4-methoxyphenyl)-1H-benzo[d]imidazole |

| This compound-d₄ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. For this compound, the molecular formula is C₄H₈N₂O, which corresponds to a calculated molecular weight of approximately 100.12 g/mol . nih.govscbt.com High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Detailed experimental data on the electron ionization (EI) mass spectrum and the specific fragmentation pathways for this compound are not readily found in the reviewed scientific literature. However, based on the structure, a proposed fragmentation pattern would likely involve the following key steps:

Molecular Ion (M⁺˙): The initial species detected would be the molecular ion at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Loss of Methoxy Group: A common fragmentation for methoxy-substituted compounds is the loss of the methoxy radical (•OCH₃) or a molecule of formaldehyde (B43269) (CH₂O), leading to significant fragment ions.

Ring Cleavage: The dihydroimidazoline ring could undergo cleavage, leading to the formation of smaller, stable nitrogen-containing fragments.

Without experimental data, a definitive fragmentation table cannot be constructed.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₈N₂O | nih.govscbt.com |

| Molecular Weight | 100.12 g/mol | nih.govscbt.com |

| Exact Mass | 100.063662883 Da | nih.gov |

Note: This table is based on computed data. Experimental mass spectrometry data is required for confirmation and fragmentation analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

As of the latest literature review, a published single-crystal X-ray diffraction study for this compound could not be located. Therefore, specific experimental data on its crystal system, space group, unit cell dimensions, and atomic coordinates are not available.

Without a determined crystal structure, a definitive analysis of the intermolecular interactions for this compound is speculative. However, based on its molecular structure, which contains a secondary amine (N-H) group and nitrogen atoms that can act as hydrogen bond acceptors, it is highly probable that intermolecular hydrogen bonding plays a significant role in its solid-state packing. acs.orgrsc.org These N-H···N or N-H···O interactions would be crucial in forming chains or more complex three-dimensional networks in the crystal lattice.

The planarity of the 4,5-dihydro-1H-imidazole ring and the dihedral angles between substituents are key structural features that would be precisely determined by X-ray crystallography. The dihydroimidazoline ring is not expected to be perfectly planar due to the presence of sp³-hybridized carbon atoms at positions 4 and 5. The exact conformation (e.g., envelope or twist) and the orientation of the methoxy group relative to the ring would be revealed by a crystallographic study. For related, but different, dihydroimidazole structures, the planarity can vary. nih.gov

Table 2: Anticipated Crystallographic Data for this compound

| Parameter | Expected Information | Status |

| Crystal System | e.g., Monoclinic, Orthorhombic | Data Not Available |

| Space Group | e.g., P2₁/c | Data Not Available |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) | Data Not Available |

| Hydrogen Bonds | Donor-Acceptor Distances (Å) and Angles (°) | Data Not Available |

| Dihedral Angles | Key Torsion Angles (°) | Data Not Available |

Note: This table indicates the type of data that would be obtained from X-ray crystallography; however, no experimental data for the title compound is currently published.

Hyphenated Analytical Techniques for Reaction Monitoring and Product Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for real-time reaction monitoring and the characterization of complex product mixtures.

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be highly suitable for the analysis of reactions involving this compound.

GC-MS: Given the relatively low molecular weight and potential volatility of the compound and its likely reaction products, GC-MS could be employed for separation and identification. The mass spectrometer provides molecular weight and structural information for each component separated by the gas chromatograph.

LC-MS/MS: For less volatile or thermally sensitive products, LC-MS is the method of choice. It allows for the separation of components in a liquid phase followed by their detection and characterization by mass spectrometry. The use of tandem mass spectrometry (MS/MS) would enable selected reaction monitoring (SRM) for quantitative analysis or detailed structural elucidation of specific products in a complex mixture. nih.gov

While these techniques are standard for the analysis of imidazole derivatives and other heterocyclic compounds, specific published applications detailing reaction monitoring or product characterization for this compound were not identified in the literature search. The application of these methods would be essential for studying its synthesis, stability, and reactivity in various chemical transformations.

Reactivity and Reaction Pathways of 2 Methoxy 4,5 Dihydro 1h Imidazole

Electrophilic and Nucleophilic Reactivity of the Imidazoline (B1206853) Ring

The 4,5-dihydro-1H-imidazole (imidazoline) ring possesses both nucleophilic and electrophilic centers. The secondary amine nitrogen (N-1) and the imine nitrogen (N-3) have lone pairs of electrons and are thus nucleophilic and basic. The C2 carbon, situated between two nitrogen atoms, is part of a guanidine-like system and is electrophilic.

The imidazoline ring can react with electrophiles at the nitrogen atoms. For instance, alkylation can occur at the N-1 or N-3 position. The positive charge on an electrophile will be attracted to the electron-rich regions around the nitrogen atoms. Conversely, nucleophiles will preferentially attack the electrophilic C2 carbon.

Table 1: Predicted Electrophilic and Nucleophilic Sites in 2-Methoxy-4,5-dihydro-1H-imidazole

| Site | Type | Reactivity |

| N-1 and N-3 atoms | Nucleophilic/Basic | Reactive towards electrophiles and protons. |

| C2 Carbon | Electrophilic | Susceptible to attack by strong nucleophiles. |

| Oxygen (methoxy) | Nucleophilic/Basic | Can be protonated under acidic conditions. |

Oxidation and Reduction Reactions of this compound Derivatives

Imidazoline derivatives can undergo both oxidation and reduction reactions, which alter the saturation of the heterocyclic ring. researchgate.net

Oxidation: The 4,5-dihydro-1H-imidazole ring can be oxidized to the corresponding aromatic imidazole (B134444). researchgate.net This transformation involves the formation of a double bond between the C4 and C5 positions. Various oxidizing agents can be employed for this purpose, including manganese dioxide, potassium permanganate, or (diacetoxyiodo)benzene. researchgate.netorganic-chemistry.org The oxidation of 2-alkoxy-imidazolines to their respective 2-alkoxy-imidazoles is a viable synthetic route to these compounds. researchgate.net

Reduction: Conversely, the C=N double bond of the imidazoline ring can be reduced to a single bond, yielding a fully saturated imidazolidine (B613845) ring. This reduction can be achieved through catalytic hydrogenation, for example, using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, or by using hydride reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. These reactions would transform this compound derivatives into the corresponding 2-methoxyimidazolidine derivatives.

Substitution Reactions at the Imidazoline Core

Substitution reactions on the this compound core can occur at the C2 position or at the nitrogen atoms.

The methoxy (B1213986) group at the C2 position can potentially act as a leaving group in nucleophilic substitution reactions, particularly if the imidazoline ring is activated, for example by N-alkylation or protonation. Strong nucleophiles such as amines or thiols could displace the methoxy group to form other 2-substituted imidazolines. However, the electron-donating nature of the methoxy group makes it a poorer leaving group compared to halides, for instance.

Substitution at the nitrogen atoms is also possible. The N-H proton can be removed by a base, and the resulting anion can react with electrophiles. Alternatively, direct N-alkylation or N-acylation can occur.

Ring-Opening and Ring-Closing Transformations of Dihydroimidazoles

The synthesis of the 4,5-dihydro-1H-imidazole ring itself is a ring-closing transformation. A common method involves the condensation of ethylenediamine (B42938) with a suitable precursor for the C2 carbon. organic-chemistry.orgnih.gov For this compound, this could involve the reaction of ethylenediamine with a carbonic acid derivative, followed by methoxylation. ontosight.ai

Ring-opening reactions of the dihydroimidazole (B8729859) ring can also occur, often under hydrolytic conditions, especially in the presence of acid or base. For instance, hydrolysis can lead to the cleavage of the amidine functionality to produce N,N'-disubstituted ethylenediamines and a derivative of carbonic acid. Dihydroimidazole N-oxides have been shown to undergo 1,3-dipolar cycloaddition reactions with alkynes, which subsequently lead to isoxazoline (B3343090) ring opening, demonstrating a pathway for the transformation of the dihydroimidazole ring. rsc.org

Role as a Synthetic Intermediate in Organic Reactions

Due to its array of functional groups, this compound and its derivatives are valuable synthetic intermediates. nih.govontosight.ai The imidazoline scaffold is present in many biologically active molecules, making its derivatives attractive targets in medicinal chemistry. nih.govnih.gov

This compound can be used in multicomponent reactions, where its different reactive sites can engage with multiple reactants in a single pot to build complex molecular architectures. acs.org For example, the nucleophilic nitrogen atoms can react with electrophiles, while the C2-substituent can be modified. Imidazoline derivatives are also used as ligands for catalysts in asymmetric synthesis. nih.gov

Catalytic Activity and Mechanism as a Brønsted Acid or Nucleophile

The nitrogen atoms in this compound allow it to function as a catalyst.

Nucleophilic Catalysis: The lone pair of electrons on the sp2-hybridized nitrogen atom makes the molecule a potent nucleophile. In this role, it can act as a nucleophilic catalyst, for example, in the hydrolysis of esters. youtube.com The mechanism would involve the initial attack of the imidazoline nitrogen on the electrophilic carbonyl carbon of the ester, forming a reactive acyl-imidazolium intermediate. This intermediate is then more readily attacked by water to release the carboxylic acid and regenerate the catalyst.

Brønsted Acid Catalysis: Upon protonation of one of the nitrogen atoms, an imidazolinium salt is formed. This protonated species can act as a Brønsted acid, donating a proton to a substrate to activate it for a subsequent reaction. The acidity of the imidazolinium ion can be tuned by the substituents on the ring. The use of related imidazole derivatives as catalysts in various organic transformations is well-documented. researchgate.netrsc.orgresearchgate.net

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes

The development of new and efficient synthetic methodologies is a cornerstone of advancing chemical research. For 2-methoxy-4,5-dihydro-1H-imidazole and its derivatives, future efforts are likely to concentrate on overcoming the limitations of traditional synthesis. Conventional manufacturing of 2-imidazolines often depends on the condensation of ethylenediamine (B42938) with costly, pre-functionalized chemicals derived from fossil fuels. researchgate.net

Future research will likely prioritize the following:

Catalytic Methods: The development of novel catalytic systems, potentially using earth-abundant metals, could lead to more efficient and selective syntheses. This includes exploring reactions with improved atom economy, minimizing waste.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters, which could be instrumental in the industrial production of dihydroimidazole (B8729859) derivatives.

Biomass-Derived Feedstocks: A significant push is being made to develop synthetic pathways that utilize renewable biomass resources instead of petrochemicals, which is a highly desirable goal for creating sustainable chemical processes. researchgate.netmanchester.ac.uk

These new techniques and approaches are expected to expand the range of accessible starting materials and facilitate the creation of diverse chemical libraries for further research. researchgate.net

Advanced Computational Modeling for Drug Design

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, significantly accelerating the discovery and optimization of new therapeutic agents. taylorandfrancis.com For a scaffold like this compound, computational methods offer a powerful lens through which to predict and understand its biological behavior.

Key areas of computational research include:

Structure-Based Drug Design (SBDD): With high-resolution structures of biological targets (e.g., receptors, enzymes), docking simulations can predict the binding orientation and affinity of this compound and its analogs. This allows for the rational design of more potent and selective molecules.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, models can be built based on the properties of known active molecules. Techniques like Quantitative Structure-Activity Relationship (QSAR) studies can identify the key molecular features responsible for biological activity, guiding the design of new compounds. researchgate.net

ADMET Prediction: A major cause of failure in drug development is poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico models are increasingly used to predict these properties early in the discovery process, allowing researchers to prioritize compounds with a higher likelihood of success. nih.gov

The integration of these computational workflows is expected to streamline the hit-to-lead and lead-optimization phases, reducing the time and cost associated with bringing new drugs to market. nih.govnih.gov

Investigation of Undiscovered Biological Activities

The imidazole (B134444) nucleus is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets and exhibit diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govnih.gov While certain biological activities of dihydroimidazoles are known, there remains a vast, unexplored chemical space that could reveal novel therapeutic applications.

Future investigations are likely to focus on:

High-Throughput Screening (HTS): Screening large libraries of dihydroimidazole derivatives against a wide range of biological targets can uncover unexpected activities. This could lead to the repurposing of existing compounds or the discovery of first-in-class medicines.

Phenotypic Screening: This approach involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired physiological effect, without a priori knowledge of the specific molecular target. This can reveal novel mechanisms of action.

Exploring New Target Classes: As our understanding of disease biology grows, new potential drug targets are constantly being identified. Dihydroimidazoles could be evaluated for activity against these emerging targets, such as specific protein-protein interactions or novel enzyme families. ontosight.ainih.gov

Recent studies on various imidazole derivatives continue to report promising antimicrobial and anticancer properties, suggesting that further exploration within the dihydroimidazole subclass is a worthwhile endeavor. nih.govmdpi.com

Applications in Materials Science (e.g., Dyes, Functional Materials)

Beyond pharmaceuticals, the unique chemical properties of the imidazole ring make it an attractive component for advanced materials. nih.govuminho.pt The ability of the nitrogen atoms to coordinate with metal ions and participate in hydrogen bonding opens up a range of possibilities in materials science. uminho.ptresearchgate.net

Emerging applications for this compound and related structures include:

Chemosensors: The imidazole scaffold can act as a recognition moiety for specific ions. uminho.pt By functionalizing the ring with chromophores or fluorophores, it is possible to create sensors that signal the presence of a target analyte through a change in color or fluorescence. uminho.ptresearchgate.net

Functional Polymers: Incorporating dihydroimidazole units into polymer backbones can impart specific properties, such as thermal stability, conductivity, or the ability to selectively bind metals for catalysis or separation applications. researchgate.net

Dyes and Probes: The structural backbone of this compound makes it a candidate for use in the development of specialized dyes and biological probes. scbt.com

The versatility of the imidazole core suggests that its potential in materials science is still in its early stages of exploration, with significant room for innovation. uminho.pt

Integration with Artificial Intelligence and Machine Learning for Chemical Research

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how chemical research is conducted. ijirt.org AI and machine learning (ML) algorithms can analyze vast datasets to identify patterns and make predictions that are beyond human capacity. nih.govmdpi.com

For the dihydroimidazole chemical space, AI and ML can be applied to:

De Novo Design: AI models can generate novel molecular structures that are optimized for specific properties, such as high binding affinity to a target and favorable ADMET characteristics. mdpi.comresearchgate.net

Synthesis Prediction: Machine learning can predict the outcomes of chemical reactions and even suggest optimal synthetic routes, accelerating the process of making new compounds. nih.gov

Property Prediction: AI can build highly accurate models to predict a wide range of molecular properties, from biological activity to toxicity, based solely on a compound's structure. taylorandfrancis.com

Sustainability in Dihydroimidazole Research and Production

The principles of green chemistry are becoming increasingly important in both academic and industrial research. The focus is on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

For dihydroimidazole research and production, key sustainability goals include:

Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or bio-derived solvents.

Catalysis over Stoichiometric Reagents: Using catalytic methods (including biocatalysis) minimizes waste by allowing small amounts of a catalyst to effect a transformation, rather than using large quantities of stoichiometric reagents. rsc.org

Lifecycle Assessment: Evaluating the environmental impact of a chemical's entire lifecycle, from the sourcing of raw materials to its ultimate disposal or recycling. researchgate.net

Renewable Feedstocks: A major future goal is to shift from fossil fuel-based starting materials to renewable ones, such as those derived from biomass, to create a more sustainable chemical industry. researchgate.netmanchester.ac.uk

Applying these principles to the synthesis of this compound will not only reduce the environmental footprint but can also lead to more efficient and cost-effective production methods.

常见问题

Q. What synthetic routes are recommended for preparing 2-methoxy-4,5-dihydro-1H-imidazole?

- Methodological Answer : A base-promoted cyclization of amidines with ketones under transition-metal-free conditions is effective. This approach avoids heavy-metal catalysts, enabling scalable synthesis with yields >70% in mild conditions (80°C, 12–24 hours). Alternative routes include nickel-catalyzed cyclization of nitriles, followed by proto-demetallation and dehydrative cyclization, which tolerates functional groups like aryl halides . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane).

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- NMR : NMR reveals distinct signals for the methoxy group (~δ 3.3 ppm) and dihydroimidazole protons (δ 4.1–4.5 ppm). NMR confirms the methoxy carbon at ~δ 55 ppm.

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H] at m/z 129.1) and fragmentation patterns.

- X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths and angles, critical for confirming tautomeric forms .

Q. What are the primary applications of this compound in chemical research?

- Methodological Answer :

- Proteomics : Used to derivatize lysine residues in peptides, enhancing ionization efficiency in MALDI-TOF/MS and simplifying MS/MS spectra by generating dominant y-ion series .

- Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu), forming complexes studied via DFT for redox properties .

Advanced Research Questions

Q. How can computational methods model the reaction mechanisms of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and 6-31G(d,p) basis sets calculates transition states and thermodynamics. For example, the Gibbs free energy of tautomerization (4,5-dihydro vs. 1,5-dihydro forms) is ~2.4 kcal/mol, favoring the former. Solvent effects are modeled using the PCM approach .

Q. What strategies resolve contradictions in reactivity data for derivatives of this compound?

- Methodological Answer :

- Kinetic vs. Thermodynamic Control : Varying reaction temperatures (e.g., 25°C vs. 80°C) shifts product distribution between tautomers.

- Isotopic Labeling : Deuterated analogs (e.g., 2-methoxy-d) track proton transfer steps via -NMR or MS isotopic patterns .

- Cross-Validation : Compare experimental results (HPLC purity) with computational predictions (DFT) to identify discrepancies in regioselectivity .

Q. How does the methoxy group influence the electronic properties of 4,5-dihydro-1H-imidazole derivatives?

- Methodological Answer : The methoxy group acts as an electron donor, stabilizing the imidazole ring via resonance. Hammett substituent constants (σ= -0.27) predict enhanced nucleophilicity at N3. This is confirmed by increased reaction rates with electrophiles (e.g., methyl iodide) compared to non-substituted analogs .

Q. What novel pharmacological applications exist for this compound derivatives?

- Methodological Answer :

- α-Adrenoreceptor Agonists : Derivatives like 2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole (xylometazoline) show high binding affinity (K < 5 nM) in PET imaging studies for neurological disorders .

- Antimicrobial Agents : Structure-activity relationship (SAR) studies reveal enhanced activity when the methoxy group is para-substituted on aromatic rings .

Q. How can isotopic labeling with this compound improve quantitative proteomics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。